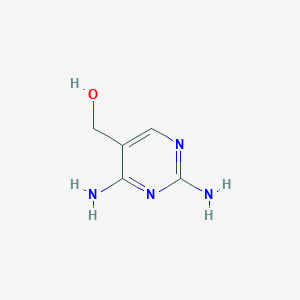

2,4-Diamino-5-pirimidinametano!l

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,4-Diamino-5-pyrimidinemethanol involves a series of reactions. In one study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . The side chains were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .Molecular Structure Analysis

The molecular formula of 2,4-Diamino-5-pyrimidinemethanol is C5H8N4O . It has a molecular weight of 140.14 . The structure contains a 2,4-diaminopyrimidine core .Chemical Reactions Analysis

The chemical reactions involving 2,4-Diamino-5-pyrimidinemethanol are complex and can involve multiple stages. For instance, in the synthesis of mt-DHFR inhibitors, the 2,4-diaminopyrimidine core was used with side chains designed to occupy the glycerol binding site .Aplicaciones Científicas De Investigación

2,4-Diamino-5-pirimidinametano!l: Un ana!lisis completo de las aplicaciones de investigacio!n cientı!fica

Algicida para cuerpos de agua: this compound se ha explorado como un posible algicida para controlar el crecimiento de algas en ambientes acuaticos. Las floraciones de algas pueden interrumpir significativamente los ecosistemas y degradar la calidad del agua, por lo que los algicidas efectivos son cruciales para mantener la salud de los cuerpos de agua.

Propiedades antibacterianas: La investigacio!n indica que this compound puede poseer propiedades antibacterianas. Si bien el mecanismo exacto de accio!n no se comprende por completo, se sugiere que podrı!a estar relacionado con su posible actividad biocida, afectando los procesos celulares en las bacterias.

Si!ntesis de derivados de pirimidina: Este compuesto sirve como material de partida en la si!ntesis de varios derivados de pirimidina. Estos derivados son importantes en la quı!mica medicinal por su posible uso en medicamentos dirigidos a diferentes enfermedades .

Interacciones de coformador en estructuras cristalinas: El compuesto se utiliza para analizar y comparar los sintones observados en estructuras cristalinas. Esto es esencial para comprender las interacciones moleculares y disen!ar mejores farma!uticos .

Actividades antimicobacterianas: Los derivados de this compound han mostrado promesa en actividades antimicobacterianas, lo que podrı!a ser significativo en el desarrollo de tratamientos contra infecciones micobacterianas como la tuberculosis .

Inhibidores para dihidrofolato reductasa: La estructura del compuesto es similar a la de los inhibidores cla!sicos de la dihidrofolato reductasa, una enzima dirigida por varios medicamentos anticancerı!genos, antibacterianos y antimalaria!ricos .

Safety and Hazards

Direcciones Futuras

The future directions of 2,4-Diamino-5-pyrimidinemethanol research could involve the design and synthesis of more compounds with a 2,4-diaminopyrimidine core for various applications . These could include the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

Mecanismo De Acción

Target of Action

The primary target of 2,4-Diamino-5-pyrimidinemethanol is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (Mtb-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, is an important drug target in anti-tuberculosis drug development .

Mode of Action

2,4-Diamino-5-pyrimidinemethanol interacts with its target, Mtb-DHFR, at a specific binding site known as the glycerol (GOL) binding site . This site is considered useful for improving the selectivity of the compound towards human dihydrofolate reductase . The compound’s interaction with the GOL binding site inhibits the function of Mtb-DHFR, thereby disrupting the synthesis of nucleotides.

Biochemical Pathways

The inhibition of Mtb-DHFR by 2,4-Diamino-5-pyrimidinemethanol affects the folate pathway, which is crucial for the synthesis of nucleotides . This disruption in the folate pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair. As a result, the growth and proliferation of Mycobacterium tuberculosis are hindered .

Pharmacokinetics

It is known that the compound’s hydrophilicity is crucial for its ability to cross the cell wall of mycobacterium tuberculosis .

Result of Action

The inhibition of Mtb-DHFR by 2,4-Diamino-5-pyrimidinemethanol results in a disruption of nucleotide synthesis, leading to a halt in the growth and proliferation of Mycobacterium tuberculosis . This makes 2,4-Diamino-5-pyrimidinemethanol a potential candidate for anti-tuberculosis drug development .

Action Environment

The action of 2,4-Diamino-5-pyrimidinemethanol can be influenced by various environmental factors. For instance, the compound’s hydrophilicity is a key factor in its ability to cross the cell wall of Mycobacterium tuberculosis . Therefore, changes in the hydrophilic environment could potentially affect the compound’s efficacy.

Análisis Bioquímico

Biochemical Properties

The 2,4-Diamino-5-pyrimidinemethanol has been found to interact with enzymes such as dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme contains a glycerol (GOL) binding site, which is a useful site to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The compound, with its 2,4-diaminopyrimidine core, can occupy the glycerol binding site with proper hydrophilicity for cell entry .

Cellular Effects

The compound’s interaction with mt-DHFR can influence various cellular processes. By inhibiting mt-DHFR, 2,4-Diamino-5-pyrimidinemethanol can potentially disrupt the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . This disruption can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,4-Diamino-5-pyrimidinemethanol exerts its effects through binding interactions with biomolecules, specifically with the GOL binding site of mt-DHFR . This binding can lead to the inhibition of the enzyme, thereby disrupting the folate pathway and causing changes in gene expression .

Propiedades

IUPAC Name |

(2,4-diaminopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDZZHAZMNJFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304352 | |

| Record name | 2,4-Diamino-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42310-45-2 | |

| Record name | 42310-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

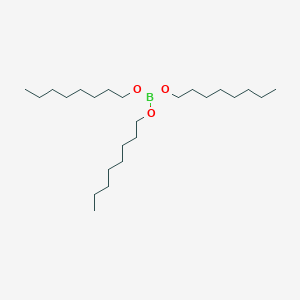

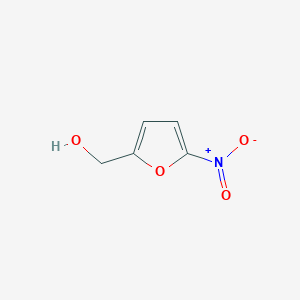

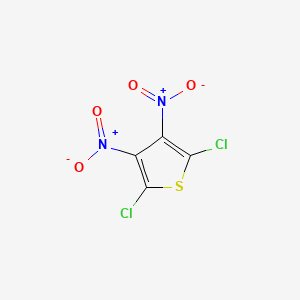

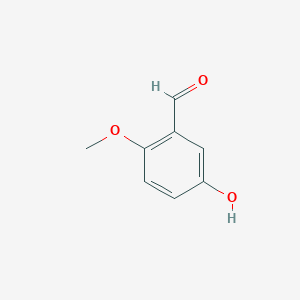

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)

![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)